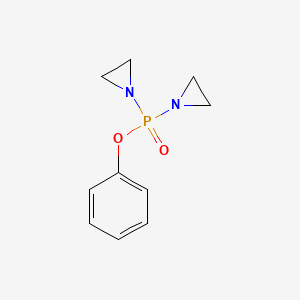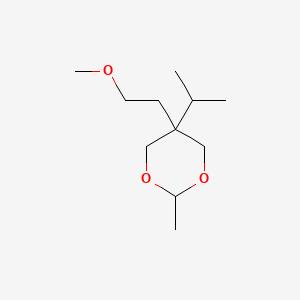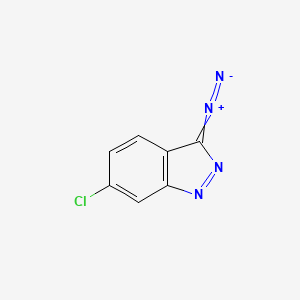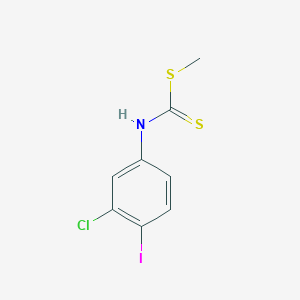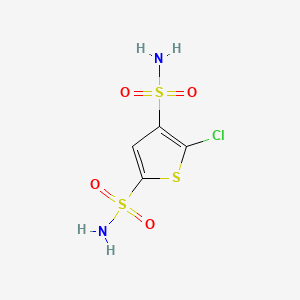
2,4-Thiophenedisulfonamide, 5-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiophenedisulfonamide, 5-chloro- is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two sulfonamide groups and a chlorine atom attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiophenedisulfonamide, 5-chloro- typically involves the introduction of sulfonamide groups and a chlorine atom onto the thiophene ring. One common method is the sulfonation of thiophene followed by chlorination. The reaction conditions often involve the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from thiophene. The steps include sulfonation, chlorination, and purification. The reaction conditions are optimized to achieve high yield and purity, making the process suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Thiophenedisulfonamide, 5-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide groups can participate in redox reactions under specific conditions.
Condensation Reactions: The compound can form condensation products with aldehydes or ketones.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Thiophene derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Sulfonic acids or sulfoxides.
Reduction Products: Thiophene derivatives with reduced sulfonamide groups.
Wissenschaftliche Forschungsanwendungen
2,4-Thiophenedisulfonamide, 5-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 2,4-Thiophenedisulfonamide, 5-chloro- involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by inhibiting key enzymes or signaling proteins.
Vergleich Mit ähnlichen Verbindungen
2,5-Thiophenedisulfonamide: Lacks the chlorine atom but has similar sulfonamide groups.
5-Chloro-2-thiophenesulfonamide: Contains a single sulfonamide group and a chlorine atom.
2,4-Dichlorothiophene: Contains two chlorine atoms but lacks sulfonamide groups.
Uniqueness: 2,4-Thiophenedisulfonamide, 5-chloro- is unique due to the combination of two sulfonamide groups and a chlorine atom on the thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
22167-99-3 |
|---|---|
Molekularformel |
C4H5ClN2O4S3 |
Molekulargewicht |
276.7 g/mol |
IUPAC-Name |
5-chlorothiophene-2,4-disulfonamide |
InChI |
InChI=1S/C4H5ClN2O4S3/c5-4-2(13(6,8)9)1-3(12-4)14(7,10)11/h1H,(H2,6,8,9)(H2,7,10,11) |
InChI-Schlüssel |
MYGOAWSTBUIRKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1S(=O)(=O)N)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
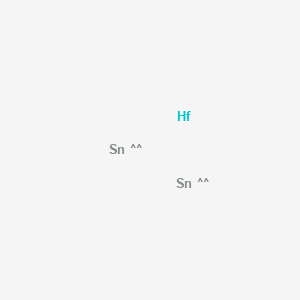
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)

![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)

